molecular formula C15H9Cl2NO2S B2457604 Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate CAS No. 306738-65-8

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate

Cat. No.: B2457604
CAS No.: 306738-65-8
M. Wt: 338.2
InChI Key: NGJIOYREYZSQCG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-9-5-6-10(11(17)7-9)15(19)20-8-14-18-12-3-1-2-4-13(12)21-14/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJIOYREYZSQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate typically involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[d]thiazole derivatives, including benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate, have been extensively studied for their therapeutic properties. They exhibit a range of biological activities, making them valuable in drug development.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have been shown to be effective against various bacterial and fungal strains. A study demonstrated that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against Gram-positive bacteria and 2.65 µM against Gram-negative bacteria .

Anticancer Properties

Benzothiazole-based compounds have also been investigated for their anticancer potential. Specific derivatives have shown promising activity against human colorectal carcinoma cell lines, with some compounds outperforming standard treatments like 5-fluorouracil (IC50 values of 5.85 µM and 4.53 µM compared to 9.99 µM for 5-FU) . This highlights the potential of this compound in cancer therapeutics.

Other Therapeutic Activities

The compound is also being explored for various other therapeutic effects, including:

  • Anti-inflammatory : Inhibiting inflammatory pathways.
  • Antidiabetic : Improving insulin sensitivity through PPAR-γ receptor activation.
  • Antiviral : Potential activity against viruses such as SARS-CoV-2 .

Agrochemical Applications

The compound's derivatives are utilized in the agrochemical sector as fungicides and herbicides due to their ability to inhibit specific biological processes in pests and pathogens. Research has shown that benzothiazole derivatives can effectively control plant diseases caused by fungi .

Material Science Applications

In material science, this compound is being investigated for its role in the synthesis of coordination polymers (CPs). These materials have applications in gas storage and catalysis due to their unique structural properties . The coordination chemistry involving benzothiazole derivatives has led to the development of new materials with enhanced functionalities.

Synthesis and Evaluation

A study focused on synthesizing substituted benzo[d]thiazol-2-ylcarbamates evaluated their anticonvulsant activity, demonstrating the versatility of benzothiazole derivatives in pharmacology .

Clinical Trials

Clinical trials involving benzothiazole-based compounds are ongoing, exploring their effectiveness in treating various conditions such as diabetes and cancer. The promising preclinical data suggest a strong potential for future clinical applications.

Data Summary Table

Application AreaSpecific UsesExample Findings
Medicinal ChemistryAntimicrobial, anticancerMIC values as low as 1.27 µM against bacteria
AgrochemicalsFungicides, herbicidesEffective control of plant diseases
Material ScienceCoordination polymersApplications in gas storage and catalysis

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylmethyl benzoate
  • Benzo[d]thiazol-2-ylmethyl 4-chlorobenzoate
  • Benzo[d]thiazol-2-ylmethyl 2,4,6-trichlorobenzoate

Uniqueness

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the benzoate ring. This substitution pattern can significantly influence its biological activity and chemical reactivity compared to other benzothiazole derivatives. The dichlorobenzoate moiety may enhance its antimicrobial and antifungal properties, making it a valuable compound for further research and development .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzo[d]thiazole moiety linked to a 2,4-dichlorobenzoate group. The presence of chlorine atoms in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to benzo[d]thiazole exhibit notable antimicrobial properties. For instance, studies have demonstrated that various benzimidazole derivatives possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC) values. In comparative studies, derivatives of benzimidazole showed MIC values ranging from 50 to 400 µg/mL against various bacterial strains . Although specific MIC values for this compound are not extensively documented, the structural similarities suggest potential for similar activity.

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus50
Compound BE. coli100
This compoundTBD

Anticancer Activity

In addition to antimicrobial properties, compounds incorporating the benzo[d]thiazole structure have been investigated for their anticancer potential. Research has shown that certain benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

  • Study on Anticancer Activity : A study evaluating various benzimidazole derivatives found that compounds with similar structures to this compound exhibited IC50 values below 10 µM against several cancer cell lines . This indicates a promising avenue for further research into its potential as an anticancer agent.
  • Mechanism of Action : The mechanism by which benzimidazole derivatives exert their effects often involves the inhibition of DNA synthesis or interference with cellular signaling pathways critical for cancer cell proliferation .

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider safety and toxicity profiles. Halogenated compounds can exhibit varying degrees of toxicity depending on their structure and concentration. Studies on related compounds indicate that careful evaluation through toxicity assays is necessary to establish safe therapeutic doses .

Q & A

Q. How to design assays for evaluating anticancer potential?

  • Methodological Answer :
  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and cell cycle arrest (e.g., cyclin D1) .

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